Ergosterols and derivatives
Ergosterols and their derivatives are a class of important sterols found in fungi, particularly in yeasts and molds. These naturally occurring compounds play crucial roles in the structure and function of fungal cell membranes. Ergosterol is an essential component for the integrity and fluidity of these membranes, enabling proper cellular processes such as nutrient uptake and ion regulation.
The derivatives of ergosterol, including 24-methyleneergosta-5,7-diene, can be modified through various chemical reactions to produce compounds with diverse biological activities. These modifications often enhance the solubility, stability, or bioavailability of the molecules, making them valuable in pharmaceutical and cosmetic applications. For instance, some ergosterol derivatives have been explored for their potential in antifungal drug development due to their selective toxicity against fungal cells.
In summary, ergosterols and their derivatives represent a promising area of research with significant implications for both biological understanding and practical applications in the fields of medicine and cosmetics.

Struktur | Chemischer Name | CAS | MF |
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17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | 32507-77-0 | C28H44O |
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Ergosta-7,22-diene-3,5,6-triol,(3b,5a,6b,22Z,24S)- (9CI) | 204523-06-8 | C28H46O3 |
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Ergosta-8,14-dien-3-ol,(3b,5a)- | 23839-47-6 | C28H46O |
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Campestanol | 474-60-2 | C28H50O |
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Lumisterol | 474-69-1 | C28H44O |
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Ergosta-7,9(11),24(28)-trien-3β-ol | 84223-03-0 | C28H44O |
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Ergosta-5,7,24(28)-triene-3,20-diol,(3b,20x)- | 85643-78-3 | C28H44O2 |
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25-Isopropyl-27-nor-5α-ergosta-7,25-dien-3β-ol | 87307-28-6 | C30H50O |
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Ergost-8(14)-en-3-one,4-methylene-, (5a,24R)-(9CI) | 76758-20-8 | C29H46O |
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Roxburghiadiol A | 103629-93-2 | C29H48O2 |
Verwandte Literatur
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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